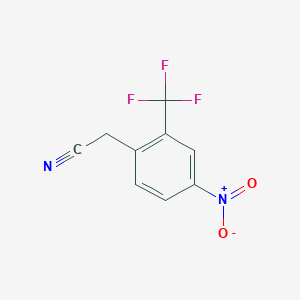

4-Nitro-2-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZIVAKGINWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)phenylacetonitrile typically involves the nitration of 2-(trifluoromethyl)phenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Reduction: 4-Amino-2-(trifluoromethyl)phenylacetonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Nitro-2-(trifluoromethyl)phenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates targeting specific biological pathways .

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Nitro-2-(trifluoromethyl)phenylacetonitrile with key analogues from the provided evidence:

Key Observations :

- Nitrile Position: The methylene spacer in phenylacetonitriles (vs.

- Substituent Effects: -NO₂ Group: Enhances electrophilic substitution resistance and stabilizes intermediates in nucleophilic reactions. -CF₃ Group: The ortho position (as in the target compound) induces steric hindrance, reducing reaction rates compared to para-substituted analogues .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

- Solubility : Phenylacetonitriles generally exhibit higher solubility in organic solvents (e.g., DCM, THF) than benzonitriles due to reduced planarity.

- Thermal Stability: The -NO₂ group in the target compound may lower thermal stability compared to non-nitro analogues, requiring careful handling in high-temperature reactions .

Biological Activity

4-Nitro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound characterized by its unique structural features, including a nitro group and a trifluoromethyl group attached to a phenylacetonitrile backbone. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory and anticancer properties, as well as its utility in synthetic organic chemistry.

- Molecular Formula : C9H6F3N2O2

- Molecular Weight : 230.14 g/mol

- Structure : The compound features a phenyl ring with both a nitro and trifluoromethyl substituent, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry. The presence of the nitro and trifluoromethyl groups may enhance its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to modulation of various biochemical pathways.

Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential activities of this compound.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Combretastatin-A4 | 0.05 - 0.09 | A549, ACHN |

| Benzo[b]furan Derivative | 0.06 - 0.17 | ME-180, A549 |

These findings suggest that the incorporation of trifluoromethyl and nitro groups may enhance the potency of anticancer agents by improving their interactions with cellular targets.

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has also been documented. For example, certain nitro-substituted phenylacetonitriles have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. While specific data on this compound is limited, it may share similar pathways due to structural similarities.

Case Studies

- Case Study on Trifluoromethyl Compounds : A study published in MDPI examined various FDA-approved drugs containing trifluoromethyl groups and their biological activities. The results indicated that these compounds often exhibit enhanced pharmacological profiles due to their unique electronic properties .

- Antiproliferative Activity : In a comparative analysis of benzo[b]furan derivatives, several compounds were shown to possess significant antiproliferative activity against human cancer cell lines, with IC50 values ranging from <0.01 to 73.4 µM . This suggests that modifications similar to those in this compound could yield potent anticancer agents.

Safety and Handling

Due to its potential toxicity and health hazards, including eye irritation and possible mutagenicity, appropriate safety measures must be employed when handling this compound. It is classified as a toxic solid and should be managed according to safety guidelines for hazardous materials .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Nitro-2-(trifluoromethyl)phenylacetonitrile with high purity?

- Methodological Answer :

- Step 1 : Start with a nitration reaction on a trifluoromethyl-substituted phenylacetonitrile precursor. Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Optimize regioselectivity for the nitro group at the para-position relative to the acetonitrile group. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict transition states and guide experimental conditions .

- Step 3 : Purify via recrystallization using a 1:3 ethanol/water mixture, followed by vacuum drying. Confirm purity (>98%) via HPLC with a C18 column and UV detection at 254 nm.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm substituent positions. The trifluoromethyl group (CF₃) will show a distinct ¹⁹F NMR signal near -60 ppm.

- Infrared Spectroscopy (IR) : Identify nitrile (C≡N) stretching at ~2250 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) will yield a molecular ion peak matching the exact mass (e.g., calculated for C₉H₅F₃N₂O₂: 254.0304). Cross-reference with NIST spectral databases .

Q. What are the key stability considerations for storing this compound in a laboratory setting?

- Methodological Answer :

- Storage Conditions : Store in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor via TLC (silica gel, hexane/ethyl acetate 7:3) for decomposition products like nitro-phenols or amides .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or byproducts during synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Use Gaussian or ORCA software to model nitration transition states. Compare activation energies for ortho vs. para nitro group formation.

- Machine Learning (ML) : Train models on existing nitro-aromatic reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows are a template for iterative optimization .

- Byproduct Identification : Simulate potential intermediates (e.g., di-nitrated derivatives) and validate experimentally via LC-MS/MS.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify solvent purity and sample concentration. For complex splitting, use 2D NMR (COSY, NOESY) to confirm coupling between protons.

- Step 2 : Cross-check with X-ray crystallography to resolve ambiguities in substituent positions.

- Step 3 : Re-examine reaction conditions for unintended halogenation or isomerization. For example, residual fluorine impurities may arise from trifluoromethyl precursor degradation .

Q. What analytical techniques are suitable for quantifying trace impurities in environmental samples containing this compound?

- Methodological Answer :

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Elute with acetonitrile and concentrate under reduced pressure.

- Quantification : Use UPLC-MS/MS in MRM mode. Calibrate with certified reference standards (e.g., 4-nitrophenol derivatives, as in environmental analysis protocols ).

- Detection Limits : Achieve ppt-level sensitivity by optimizing ionization parameters (e.g., ESI voltage, collision energy).

Q. How can researchers investigate the compound’s degradation pathways under simulated environmental conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution. Monitor nitro group reduction to amine via LC-MS and track nitrile hydrolysis to carboxylic acid.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. and analyze metabolites via GC-MS after derivatization (e.g., silylation).

- Kinetic Modeling : Fit degradation data to pseudo-first-order models to estimate half-lives. Compare with structurally similar nitroaromatics (e.g., 4-nitrophenol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.